2-(Dimethylamino)quinolin-4(1H)-one
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Overview
Description
2-(Dimethylamino)quinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the dimethylamino group at the 2-position and the keto group at the 4-position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(Dimethylamino)quinolin-4(1H)-one involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization reactions. The use of concentrated sulfuric acid as a catalyst is common due to its effectiveness in promoting the cyclization process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming quinolin-4-ol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinolin-4-ol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(Dimethylamino)quinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinolin-2(1H)-one: Lacks the dimethylamino group at the 2-position.
Quinolin-4-ol: Contains a hydroxyl group instead of a keto group at the 4-position.
4-Aminoquinoline: Contains an amino group at the 4-position instead of a keto group.
Uniqueness
2-(Dimethylamino)quinolin-4(1H)-one is unique due to the presence of both the dimethylamino group and the keto group, which impart distinct chemical and biological properties
Properties
CAS No. |
102669-55-6 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(dimethylamino)-1H-quinolin-4-one |
InChI |
InChI=1S/C11H12N2O/c1-13(2)11-7-10(14)8-5-3-4-6-9(8)12-11/h3-7H,1-2H3,(H,12,14) |
InChI Key |
UQHAFOWIUQQPQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=O)C2=CC=CC=C2N1 |
Origin of Product |
United States |
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